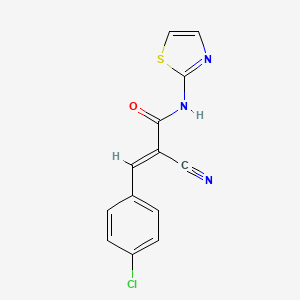
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides involves a multi-step process starting with the reaction of 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution to yield the parent molecule. This intermediate is then treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and LiH to produce a series of sulfonamide derivatives. The structural characterization of these compounds is confirmed through spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, along with elemental analysis .
Molecular Structure Analysis
The molecular structure of the synthesized sulfonamides is elucidated using spectroscopic methods. The IR spectra provide information on the functional groups present, while the NMR spectra (both 1H and 13C) offer detailed insights into the molecular framework and the environment of the hydrogen and carbon atoms within the molecule. These techniques confirm the successful synthesis of the target compounds .
Chemical Reactions Analysis
The synthesized sulfonamides exhibit inhibitory effects on acetylcholinesterase, an enzyme associated with Alzheimer’s disease. One of the derivatives, N-(4-Methoxyphenethyl)-4-methyl-N-(2-propyl)benzensulfonamide, shows significant inhibitory activity, with an IC50 value comparable to that of Neostigmine methylsulfate, a known acetylcholinesterase inhibitor. The kinetic mechanism of inhibition is competitive, forming an irreversible enzyme-inhibitor complex as analyzed by Lineweaver-Burk plots and Dixon plots .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized sulfonamides are consistent with their structural characterization. The inhibitory activity against acetylcholinesterase suggests that these compounds have potential therapeutic applications for Alzheimer’s disease. The docking studies further support their binding affinities and interactions with the enzyme, providing a basis for the design of more potent inhibitors .
In a separate study, the synthesis of N-(8-hydroxyquinolin-5-yl)-4-methylbenzenesulfonamide and its metal complexes is reported. The physicochemical properties, elemental analysis, and various spectroscopic techniques suggest an octahedral geometry for the metal complexes. These complexes exhibit enhanced antibacterial and antifungal activities compared to the ligand alone. The interaction with DNA is proposed to be through an intercalation mechanism, and in silico ADMET analysis indicates good drug-likeness characteristics. Molecular docking studies offer insights into the binding mechanism with bacterial proteins and DNA .
Aplicaciones Científicas De Investigación
Spectroscopic Study and Fluorescence Properties
One study focused on the synthesis and preliminary spectroscopic study of analogues of a Zinquin-related fluorophore, exploring compounds with potential applications in fluorescence and the detection of metal ions in biological systems. The research examined the bathochromic shift in ultraviolet/visible spectra upon zinc ion addition, highlighting the importance of structural modifications on fluorescence properties and metal ion detection capabilities (Kimber et al., 2003).
Pharmacological Activities
Another study synthesized and evaluated a series of quinazoline derivatives for their diuretic, antihypertensive, and anti-diabetic potential. This highlights the approach to exploring the structure-activity relationships and pharmacological potential of N-substituted compounds, similar in complexity to the compound (Rahman et al., 2014).
Catalysis and Chemical Synthesis
Research on the rhodium-catalyzed cyanation of chelation-assisted C-H bonds, employing N-cyano-N-phenyl-p-methylbenzenesulfonamide, illustrates the application of similar compounds in facilitating chemical transformations. This study could inform methodologies for the synthesis or modification of complex molecules including isoquinoline derivatives (Chaitanya et al., 2013).
Biological and Pharmacological Studies
Investigations into the actions of tetrahydroisoquinolines on blood pressure, respiration, and smooth muscle provide insights into the physiological implications and potential therapeutic applications of compounds with similar structural features. The study's findings on pressor and depressor activity might relate to the pharmacodynamics of related isoquinoline compounds (Fassett & Hjort, 1938).
Environmental and Analytical Chemistry
A study on the detection of low concentrations of pharmaceuticals in industrial waste streams using SPE-LC-MS/MS method involves analytical techniques that could be applied to the detection and analysis of the compound , especially in environmental monitoring and pharmaceutical manufacturing contexts (Deegan et al., 2011).
Propiedades
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-2-methoxy-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S2/c1-17-7-8-22(28-2)23(13-17)30(26,27)24-14-21(20-10-12-29-16-20)25-11-9-18-5-3-4-6-19(18)15-25/h3-8,10,12-13,16,21,24H,9,11,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVYVXJIQYVXHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpiperazin-1-yl]-5-fluoro-6-phenylpyrimidine](/img/structure/B2527710.png)
![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(4-methoxyphenyl)sulfanyl]pyrimidine](/img/structure/B2527714.png)
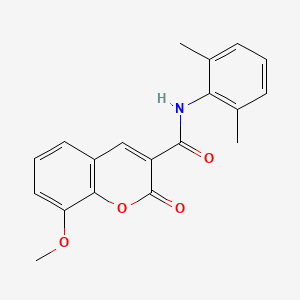

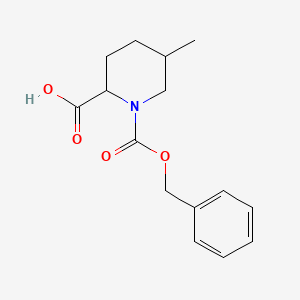
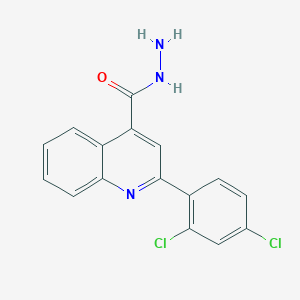
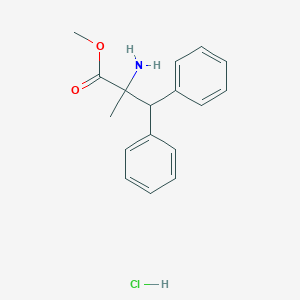


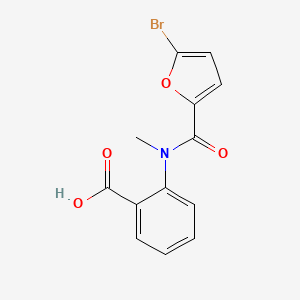
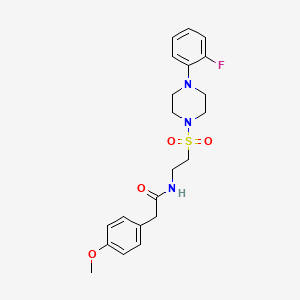
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2527729.png)

